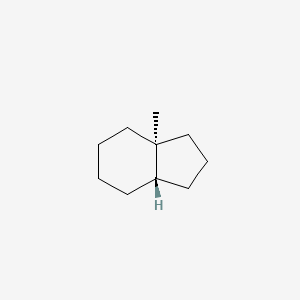
(3aS,7aS)-3a-Methyloctahydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,7aS)-3a-Methyloctahydro-1H-indene is a chiral organic compound with a unique structure that includes a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-3a-Methyloctahydro-1H-indene typically involves the hydrogenation of indene derivatives under specific conditions. One common method includes the catalytic hydrogenation of indene using a palladium catalyst under high pressure and temperature. The reaction conditions are carefully controlled to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
(3aS,7aS)-3a-Methyloctahydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any functional groups present.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation reagents like bromine (Br2) or chlorination reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, oxidation can yield ketones or alcohols, while substitution can introduce halogen atoms or other functional groups into the molecule.
Scientific Research Applications
(3aS,7aS)-3a-Methyloctahydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (3aS,7aS)-3a-Methyloctahydro-1H-indene exerts its effects involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
(3aS,4S,5R,7aS)-5-hydroxy-7a-methyl-1-oxo-octahydroinden-4-yl propanoic acid: This compound shares a similar bicyclic structure but includes additional functional groups that confer different chemical properties.
(3aS,4S,5R,7aS)-5-hydroxy-7a-methyl-1-oxo-octahydroinden-4-yl propanoyl-CoA: Another similar compound with a more complex structure, often studied for its role in metabolic pathways.
Uniqueness
(3aS,7aS)-3a-Methyloctahydro-1H-indene is unique due to its specific stereochemistry and the absence of additional functional groups, making it a versatile intermediate in organic synthesis
Properties
CAS No. |
42608-34-4 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
(3aS,7aS)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroindene |
InChI |
InChI=1S/C10H18/c1-10-7-3-2-5-9(10)6-4-8-10/h9H,2-8H2,1H3/t9-,10-/m0/s1 |
InChI Key |
GGWBGCSGJCRVIQ-UWVGGRQHSA-N |
Isomeric SMILES |
C[C@@]12CCCC[C@H]1CCC2 |
Canonical SMILES |
CC12CCCCC1CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















